molecular formula C18H21N7 B12244657 4-Cyclopropyl-6-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine

4-Cyclopropyl-6-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine

Cat. No.: B12244657
M. Wt: 335.4 g/mol
InChI Key: MBIWNLQNNLJBST-UHFFFAOYSA-N
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Description

4-Cyclopropyl-6-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with a cyclopropyl group and a piperazine ring linked to a methylimidazo[1,2-b]pyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-6-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine typically involves multi-step organic reactions. The key steps include:

    Formation of the pyrimidine core: This can be achieved through condensation reactions involving appropriate precursors.

    Introduction of the cyclopropyl group: This step often involves cyclopropanation reactions.

    Attachment of the piperazine ring: This is usually done through nucleophilic substitution reactions.

    Formation of the imidazo[1,2-b]pyridazine moiety: This can be synthesized through cyclization reactions involving suitable starting materials.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-6-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: This can result in the reduction of specific functional groups within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

4-Cyclopropyl-6-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies to understand its interaction with biological macromolecules.

    Medicine: This compound is of interest for its potential therapeutic properties, including its use as a lead compound in drug discovery.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-6-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: These compounds share a similar imidazo[1,2-b]pyridazine moiety and have comparable applications in medicinal chemistry.

    Pyrimidine derivatives: Compounds with a pyrimidine core are widely studied for their biological activities.

Uniqueness

4-Cyclopropyl-6-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H21N7

Molecular Weight

335.4 g/mol

IUPAC Name

6-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-methylimidazo[1,2-b]pyridazine

InChI

InChI=1S/C18H21N7/c1-13-11-25-16(21-13)4-5-17(22-25)23-6-8-24(9-7-23)18-10-15(14-2-3-14)19-12-20-18/h4-5,10-12,14H,2-3,6-9H2,1H3

InChI Key

MBIWNLQNNLJBST-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)N3CCN(CC3)C4=NC=NC(=C4)C5CC5

Origin of Product

United States

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